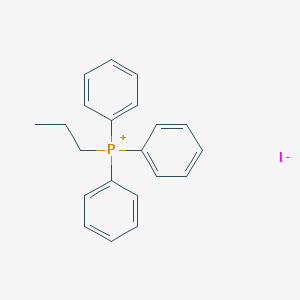

Triphenyl(propyl)phosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(propyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNQDJZRGAOBPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450681 | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14350-50-6 | |

| Record name | Phosphonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile of Triphenyl(propyl)phosphonium Iodide

[1][3]

Part 1: Executive Summary & Physicochemical Context

Compound: this compound CAS: 14350-50-6 Role: Wittig Reagent Precursor, Phase Transfer Catalyst, Mitochondria-Targeting Moiety.[1][2]

This compound represents a classic "lipophilic cation."[1][2] While the three phenyl rings and the propyl chain confer significant hydrophobicity, the positive charge on the phosphorus and the iodide counterion dictate an ionic lattice structure.[3] This duality creates a specific solubility window: the compound rejects non-polar hydrocarbons while readily dissolving in polar organic solvents that can stabilize the bulky cation-anion pair.[1][2]

Critical Handling Note: As an iodide salt, this compound is photosensitive (susceptible to photo-oxidation of I⁻ to I₂) and hygroscopic .[1][2] Solubility protocols must account for water exclusion to prevent hydrolysis or weighing errors.[1][2]

Part 2: The Solubility Landscape

The solubility of PrPPh3I is governed by the "Like Dissolves Like" principle, but with a twist: the lattice energy of the ionic solid must be overcome by solvation enthalpy.[3]

Quantitative Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent solvation of the soft iodide ion and the aromatic rings. Preferred for transport and extraction.[1][2] |

| Chloroform (CHCl₃) | High | Similar to DCM; often used for NMR analysis.[1][2] | |

| Polar Aprotic | DMSO | High | High dielectric constant breaks the ionic lattice efficiently.[1][2] |

| Acetonitrile (MeCN) | Moderate/High | Good for recrystallization; dissolves hot, less soluble cold.[1][2] | |

| THF | Low/Moderate | Sparingly soluble at RT; often forms a suspension during Wittig ylide generation.[1][2] | |

| Polar Protic | Methanol / Ethanol | High | Solvates the ionic pair via hydrogen bonding (anion) and dipole interactions.[2] |

| Water | Moderate | Soluble, but the lipophilic phenyl groups limit solubility compared to methyl analogs. | |

| Non-Polar | Diethyl Ether | Insoluble | Used as an anti-solvent to precipitate the salt.[2] |

| Hexane / Pentane | Insoluble | Strictly non-polar; unable to overcome lattice energy.[1][2] | |

| Benzene / Toluene | Insoluble | The salt precipitates from these solvents during synthesis.[1][2] |

The "Oiling Out" Phenomenon

Researchers often encounter "oiling out" (liquid-liquid phase separation) instead of crystallization when using intermediate polarity solvents (e.g., Ethyl Acetate).[1][2] This occurs when the solvent dissolves the compound enough to melt it but not enough to solvate the lattice fully.[1][2][3]

-

Correction: Add a small amount of a highly polar solvent (Methanol) to dissolve the oil, then slowly add the anti-solvent (Ether).[3]

Part 3: Solvation Mechanism & Logic

To understand why PrPPh3I dissolves in DCM but not Hexane, we must visualize the molecular interactions.[1][2] The iodide ion (

Diagram 1: Solvation Dynamics

This diagram illustrates the competition between Lattice Energy and Solvation Enthalpy.[1][2]

Caption: Solvation logic showing why polar organic solvents (DCM) succeed where non-polar solvents (Hexane) fail.

Part 4: Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Context: Removing impurities (phosphine oxides, unreacted alkyl halides) from crude PrPPh3I.

Principle: Exploiting the steep solubility curve in Ethanol/Ether or DCM/Ether systems.[1][2][3] The salt is soluble in the polar component but insoluble in the non-polar component.[2][3]

Step-by-Step:

-

Dissolution: Place crude PrPPh3I in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60°C) or room-temperature DCM until fully dissolved.

-

Cloud Point: While stirring rapidly, add Diethyl Ether (or MTBE) dropwise.

-

Re-solvation: Add 1-2 drops of the polar solvent (Ethanol/DCM) to clear the cloudiness.[1][2]

-

Crystallization: Cover the flask with foil (light protection). Allow to stand at room temperature for 1 hour, then move to a fridge (4°C) overnight.

-

Collection: Filter the white needles/prisms via vacuum filtration.[1][2] Wash with cold Ether.[1][2] Dry in a vacuum desiccator over

.

Protocol B: Wittig Reagent Preparation (Solvent Choice)

Context: Generating the Ylide.

While the salt is soluble in DCM, the Wittig reaction typically requires conditions where the ylide is stable.[3]

-

Suspend the dried PrPPh3I in anhydrous THF (Tetrahydrofuran).

-

Deprotonation: Add base (e.g.,

-BuLi or NaHMDS) at -78°C or 0°C.[1][2] -

Mechanism: As the base deprotonates the dissolved fraction of the salt, the equilibrium shifts, dissolving the remaining suspended salt to form the soluble, colored Ylide solution.[3]

Part 5: Workflow Visualization

Diagram 2: Recrystallization Decision Tree

A logical flow for purifying the salt based on solvent availability.

Caption: Standardized recrystallization workflow for phosphonium iodide salts.

Part 6: References

-

ChemicalBook. (2025).[1][2] Triphenyl(propyl)phosphonium bromide/iodide Properties and Solubility Data. Retrieved from [1][2][3]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 10982905, this compound. Retrieved from [1][2][3]

-

Organic Syntheses. (1978).[1][2] Preparation of Wittig Reagents: Methyltriphenylphosphonium iodide (Analogous procedure). Org. Synth. 58, 113.[1][2] Retrieved from [1][2][3]

-

Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Conditions. Retrieved from

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: Propyltriphenylphosphonium Bromide/Iodide. Retrieved from

1H and 13C NMR Spectra of Triphenyl(propyl)phosphonium Iodide: A Technical Guide

Topic: 1H and 13C NMR spectra of Triphenyl(propyl)phosphonium iodide Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 14350-50-6) is a pivotal precursor in organic synthesis, primarily utilized to generate propylidene triphenylphosphorane ylides for Wittig olefinations. For researchers in drug discovery and total synthesis, accurate characterization of this salt is critical to ensuring the integrity of the subsequent ylide formation.

This guide provides a rigorous analysis of the

Chemical Structure & Numbering Scheme

To facilitate the assignment of NMR signals, the following numbering scheme is used throughout this guide. The aromatic rings are equivalent on the NMR time scale due to rapid rotation around the P-C(phenyl) bonds.

Figure 1: Connectivity and nomenclature for this compound. Note that while only one phenyl ring is detailed, the signal integration accounts for three equivalent rings.

Synthesis & Experimental Context

Before analysis, ensuring the purity of the salt is paramount. The presence of unreacted triphenylphosphine (PPh

Standard Preparation Protocol

-

Reagents: Triphenylphosphine (1.0 eq), 1-Iodopropane (1.2 eq).

-

Solvent: Toluene or Benzene (anhydrous).

-

Conditions: Reflux for 12–24 hours under inert atmosphere (N

or Ar). -

Isolation: The product precipitates as a white crystalline solid.

-

Purification: Filtration followed by washing with cold benzene/ether to remove unreacted phosphine. Recrystallization from ethanol/ether if necessary.

NMR Sample Preparation:

-

Solvent: CDCl

is standard. However, for highly concentrated samples or to avoid ion-pairing effects, DMSO- -

Concentration: ~10-20 mg in 0.6 mL solvent.

H NMR Analysis

The proton spectrum is dominated by the coupling to the

Spectral Data Summary (400 MHz, CDCl )

| Position | Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment Logic |

| Aromatic | 7.65 – 7.85 | 15H | Multiplet | N/A (Complex) | Overlapping ortho, meta, and para protons of 3 Phenyl rings. |

| 3.60 – 3.75 | 2H | Multiplet (dt) | Deshielded by P | ||

| 1.65 – 1.80 | 2H | Multiplet | Multi-order | Shielded relative to | |

| 1.25 – 1.30 | 3H | Triplet | Terminal methyl. Far enough from P that |

Detailed Interpretation

-

The

-Methylene (P-CH -

The Aromatic Region: Unlike neutral triphenylphosphine, where the aromatic protons are often resolved into distinct regions, the phosphonium salt often shows a broad, complex multiplet in the 7.6–7.9 ppm range. This is due to the strong deshielding effect of the positive charge, which pulls the ortho, meta, and para protons into a narrower chemical shift window.

C NMR Analysis

The

Spectral Data Summary (100 MHz, CDCl )

| Carbon | Shift ( | Multiplicity | Mechanistic Insight | |

| C-para (C4') | ~135.2 | Doublet | Remote from P; smallest aromatic coupling. | |

| C-ortho (C2',6') | ~133.5 | Doublet | Closer to P; intermediate coupling. | |

| C-meta (C3',5') | ~130.6 | Doublet | Often shows slightly larger coupling than ortho due to Karplus-like angular dependence in the aromatic system. | |

| C-ipso (C1') | ~118.0 | Doublet | Diagnostic. Very large direct coupling. Significantly shielded (upfield) compared to neutral benzenes due to resonance effects. | |

| ~24.5 | Doublet | Direct bond to P. Large coupling confirms the P-C bond integrity. | ||

| ~16.2 | Doublet | Two bonds away. Coupling diminishes significantly.[1] | ||

| ~15.5 | Doublet | Counter-intuitive: |

Critical Analysis of Couplings

-

Magnitude of

(Aliphatic vs Aromatic): Notice the difference between the aliphatic -

The "W-Coupling" in Alkyl Chains: Researchers are often confused when the

-carbon (3 bonds away) shows a larger splitting (~16 Hz) than the

Visualization of Spectral Logic

The following diagram illustrates the flow of logic for confirming the structure based on the data above.

Figure 2: Decision tree for structural validation using NMR checkpoints.

References

-

ChemicalBook. Triphenyl(propyl)phosphonium bromide 1H NMR Spectrum. Retrieved from . (Note: Bromide and Iodide salts exhibit nearly identical shifts in CDCl

). -

National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from .

- Reich, H. J.WinPLT NMR Data - Phosphorus Coupling Constants. University of Wisconsin-Madison. (General reference for and trends in phosphonium salts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Physical and chemical properties of Triphenyl(propyl)phosphonium iodide

The following technical guide details the physicochemical and functional profile of Triphenyl(propyl)phosphonium iodide.

Executive Summary

This compound (PrPPh

Molecular Architecture & Identification

| Parameter | Data |

| IUPAC Name | Triphenyl(propyl)phosphanium iodide |

| CAS Number | 14350-50-6 |

| Molecular Formula | C |

| Molecular Weight | 432.28 g/mol |

| SMILES | CCC(C1=CC=CC=C1)C1=CC=CC=C1.[I-] |

| Appearance | White to off-white crystalline powder |

| Structure | Tetrahedral phosphorus center with three phenyl rings and one |

Physicochemical Profile

Thermal Properties & Solubility

-

Melting Point: Approximately 204°C (dec). Note: The melting point is sensitive to residual solvent and purity. Unlike its bromide counterpart (mp 235–238°C), the iodide salt typically exhibits a lower lattice energy due to the larger ionic radius of the iodide anion (

Å) compared to bromide ( -

Solubility:

-

High: Dichloromethane (DCM), Chloroform, Methanol, DMSO.

-

Moderate: Acetone, Water (warm).

-

Low/Insoluble: Diethyl ether, Hexanes, Toluene (cold).

-

Application Note: For Wittig reactions, DCM or THF are preferred. For biological assays, stock solutions are typically prepared in DMSO.

-

Spectroscopic Identification (¹H NMR)

The propyl group exhibits a characteristic splitting pattern distinct from the aromatic region.

(Data approximated for CDCl

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( |

| Aromatic (Ph) | 7.60 – 7.90 | Multiplet | 15H | - |

| P-CH | ~3.40 – 3.70 | Multiplet | 2H | |

| -CH | ~1.60 – 1.80 | Multiplet | 2H | - |

| -CH | ~1.10 – 1.30 | Triplet | 3H |

Note: The

Synthetic Pathways & Preparation[4][6][7]

Quaternization Protocol (S 2)

The synthesis involves the nucleophilic attack of triphenylphosphine on 1-iodopropane. The iodide is an excellent leaving group, making this reaction faster than with 1-bromopropane.

Reagents: Triphenylphosphine (1.0 eq), 1-Iodopropane (1.2 eq).

Solvent: Toluene or Benzene (anhydrous).

Conditions: Reflux under N

Step-by-Step Protocol:

-

Dissolution: Dissolve Triphenylphosphine in anhydrous toluene.

-

Addition: Add 1-iodopropane dropwise.

-

Reflux: Heat to reflux (110°C). The product will precipitate as a white solid during the reaction.

-

Isolation: Cool to room temperature. Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold toluene and then diethyl ether to remove unreacted starting materials. Recrystallize from Ethanol/Ether if high purity is required.

-

Drying: Dry under high vacuum at 60°C to remove trace solvents (critical for Wittig applications).

Figure 1: Synthetic pathway via S

Chemical Reactivity: The Wittig Reaction

The primary synthetic utility of PrPPh

Mechanism of Ylide Formation

The

Olefination Mechanism

The non-stabilized ylide reacts with aldehydes/ketones to form alkenes. Under salt-free conditions (using bases like NaHMDS), the reaction is

Figure 2: Mechanism of Wittig Olefination using PrPPh

Biological Application: Mitochondrial Targeting[8][9]

In drug development, the Triphenylphosphonium (TPP) moiety acts as a "molecular tow truck."

-

Mechanism: Mitochondria maintain a high negative membrane potential (

to -

Utility: PrPPh

I serves as a control compound or a linker precursor. By attaching bioactive molecules (antioxidants, electrophiles) to the propyl chain, researchers can deliver drugs specifically to mitochondria to treat metabolic diseases or cancer.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | Code | Description |

| Acute Toxicity | H301/H302 | Toxic/Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[6] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][7][8] |

| STOT-SE | H335 | May cause respiratory irritation.[8] |

Handling Protocols:

-

Hygroscopic: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption can deactivate the salt for precise stoichiometric reactions (like Wittig).

-

Light Sensitive: Iodides can oxidize to elemental iodine (

) upon prolonged light exposure, turning the white solid yellow. Store in amber vials. -

Disposal: Dispose of as hazardous chemical waste containing iodides and organophosphorus compounds.

References

-

Synthesis & Properties

-

Source: ChemicalBook.[8] "Propyltriphenylphosphonium iodide Properties and MSDS."

-

-

Wittig Reaction Mechanism

- Source: Organic Chemistry Portal. "Wittig Reaction."

-

URL:[Link]

-

Mitochondrial Targeting

- Source: Murphy, M. P. (2008). "Targeting lipophilic cations to mitochondria." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

-

URL:[Link]

- NMR Spectral Data (Analogous Bromide)

-

Safety Data

- Source: PubChem Labor

-

URL:[Link]

Sources

- 1. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR spectrum [chemicalbook.com]

- 2. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. Methyltriphenylphosphonium iodide(2065-66-9) 1H NMR [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | C21H22IP | CID 10982905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemicalbook.com [chemicalbook.com]

The Architecture of a Bond: An In-depth Technical Guide to the Formation of Triphenyl(propyl)phosphonium Iodide

This guide provides a comprehensive exploration of the synthesis of triphenyl(propyl)phosphonium iodide, a quaternary phosphonium salt of significant interest in organic synthesis, particularly as a precursor in the Wittig reaction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanism of its formation, offers detailed experimental protocols, and discusses the critical parameters that govern the reaction's efficiency and outcome.

Introduction: The Significance of Phosphonium Salts

Quaternary phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. Their utility in synthetic organic chemistry is extensive, most notably as key intermediates in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. This compound, with its propyl chain, serves as a versatile building block for the introduction of a propylidene moiety. Understanding the nuances of its formation is paramount for optimizing its synthesis and subsequent applications.

The Core Mechanism: A Nucleophilic Substitution Approach

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] This single-step, concerted process involves the nucleophilic attack of triphenylphosphine on an electrophilic carbon atom of 1-iodopropane, leading to the simultaneous displacement of the iodide leaving group.

The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, rendering it nucleophilic. The three phenyl groups attached to the phosphorus atom are electron-withdrawing, which slightly diminishes its nucleophilicity compared to trialkylphosphines. However, it remains a potent nucleophile capable of reacting with primary alkyl halides.

The reaction can be visualized as follows:

Figure 1: The SN2 mechanism for the formation of this compound.

Factors Influencing the Reaction

Several factors critically influence the rate and efficiency of this SN2 reaction:

-

Nature of the Alkyl Halide: The reaction proceeds most efficiently with primary alkyl halides like 1-iodopropane due to minimal steric hindrance at the reaction center. Secondary halides react more slowly, and tertiary halides are generally unreactive. The reactivity of the halide follows the order I > Br > Cl, making 1-iodopropane a highly suitable substrate.[1]

-

Solvent: The choice of solvent is crucial. Aprotic solvents of low to moderate polarity, such as toluene, benzene, or acetonitrile, are typically employed.[2] These solvents can solvate the starting materials to some extent but do not strongly solvate the nucleophile, leaving it free to attack the electrophile. The resulting phosphonium salt is often insoluble in these solvents, which facilitates its isolation via precipitation.

-

Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to increase the reaction rate.[1][3] However, the optimal temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

-

Concentration: The rate of the bimolecular reaction is dependent on the concentration of both triphenylphosphine and 1-iodopropane.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Triphenylphosphine (Ph₃P)

-

1-Iodopropane (CH₃CH₂CH₂I)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 1-iodopropane (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The reaction progress can be monitored by the precipitation of the white phosphonium salt. A typical reaction time is several hours to overnight.[3]

-

Isolation of the Product: After the reaction is complete (indicated by the cessation of further precipitation or by TLC analysis), cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the collected this compound under vacuum to obtain a fine, white crystalline solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

The yield and purity of the synthesized this compound are critical parameters. The following table summarizes typical data for this reaction and related syntheses.

| Parameter | Value/Range | Reference/Note |

| Yield | Typically high, often >80% | Dependent on reaction conditions |

| 57% (for a related propyl-substituted phosphonium iodide) | [2] | |

| Melting Point | 208–210 °C (for a related propyl-substituted phosphonium iodide) | [2] |

| Solvent | Toluene, Benzene, Acetonitrile | [2][4] |

| Temperature | Reflux | [3] |

Spectroscopic Characterization

The identity and purity of the product are confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the propyl and phenyl protons. For the analogous triphenyl(propyl)phosphonium bromide, the signals would be similar, with the propyl group protons appearing at distinct chemical shifts due to their proximity to the positively charged phosphorus atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the three distinct carbons of the propyl group and the carbons of the phenyl rings. The carbon attached directly to the phosphorus will exhibit a coupling (¹JP-C).[5]

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[6][7] this compound will exhibit a single sharp peak in the ³¹P NMR spectrum, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), confirming the formation of the quaternary phosphonium salt.[5]

Conclusion: A Foundational Reaction in Organic Synthesis

The formation of this compound via the SN2 reaction of triphenylphosphine and 1-iodopropane is a robust and efficient method for preparing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism and the influence of key experimental parameters allows for the optimization of its synthesis, ensuring high yields and purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic chemistry and drug development, enabling the reliable preparation of this important Wittig reagent.

References

-

Gondal, H. Y., Cheema, Z. M., Zaidi, J. H., Yousuf, S., & Choudhary, M. I. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 62. [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0315496). Natural Products Magnetic Resonance Database. Retrieved from [Link]

-

European Patent Office. (1995). Process for the preparation of phosphonium salts (EP 0675130 A2). [Link]

-

Wang, Y., Li, Y., & Li, H. (2023). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(13), 5183. [Link]

-

Shaabani, A., Afshari, R., Hooshmand, S. E., & Shaabani, S. (2021). Preparation and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as new efficient ionic liquid catalyst for synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives. Scientific Reports, 11(1), 1-14. [Link]

-

Krasowska, D., et al. (2022). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega, 7(4), 3449-3465. [Link]

-

Corey, E. J., & Kwiatkowski, G. T. (1966). The Synthesis of Olefins from O,O'-Dialkyl-O-arylphosphonates. Journal of the American Chemical Society, 88(23), 5654-5656. [Link]

-

Gondal, H. Y., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 62. [Link]

-

Gondal, H. Y., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(62). [Link]

-

Wang, W., & Shen, Y. M. (2012). Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl-1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. Asian Journal of Chemistry, 24(12), 5777-5779. [Link]

-

Tolstoy, P. M., et al. (2022). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 24(47), 28834-28842. [Link]

-

Shang, R., et al. (2020). Triphenylphosphine-Catalyzed Alkylative Iododecarboxylation with Lithium Iodide under Visible Light. Organic Letters, 22(21), 8572-8577. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Dare, J., et al. (2021). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides. Macromolecules, 54(17), 7769-7776. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ³¹P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

-

PubChem. (n.d.). Phosphine, triphenyl-, hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Triphenyl(propyl)phosphonium iodide safety and handling precautions

Executive Summary

Triphenyl(propyl)phosphonium iodide (CAS: 14350-50-6) is a quaternary phosphonium salt primarily utilized as a precursor for Wittig reagents (phosphonium ylides) in organic synthesis.[1] It facilitates the stereoselective formation of alkenes from carbonyl compounds. While invaluable in drug development and total synthesis, this compound presents specific hazards related to its cationic phosphonium moiety (mitochondrial toxicity) and iodide counterion .

This guide provides a rigorous safety framework for researchers, moving beyond generic MSDS data to address the specific operational risks of handling hygroscopic, bioactive phosphonium salts in high-stakes research environments.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 14350-50-6 |

| Formula | |

| Molecular Weight | 432.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~204 °C (Decomposes) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Hexanes, Ether |

| Stability | Hygroscopic ; Light-sensitive (Iodide oxidation) |

Toxicological Mechanisms & Hazard Identification

The Phosphonium Cation Toxicity

Unlike simple ammonium salts, lipophilic triphenylphosphonium (TPP) cations possess a delocalized positive charge that allows them to permeate lipid bilayers easily.

-

Mechanism: The TPP cation accumulates in the mitochondrial matrix, driven by the membrane potential (

). -

Risk: At high concentrations, this accumulation can uncouple oxidative phosphorylation and disrupt cellular respiration.

-

Implication: Treat dust inhalation as a severe systemic risk, not just a respiratory irritant.

Iodide Counterion Hazards

-

Chronic Exposure: Long-term exposure to organic iodides can lead to iodism (skin rashes, rhinitis).

-

Oxidative Instability: Upon exposure to light and air, iodide ions can oxidize to free iodine (

), which is corrosive and volatile. Discolored (yellow/brown) solids indicate decomposition and increased hazard.

GHS Classification (Read-Across Approach)

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2.

-

Serious Eye Damage/Irritation: Category 2A.

-

STOT-SE: Category 3 (Respiratory tract irritation).

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 particulate respirator required for weighing open powders. Full-face respirator if handling >10g outside a hood.

-

Dermal: Nitrile gloves (0.11 mm minimum) are effective for the solid.

-

Critical Note: If dissolved in Dichloromethane (DCM) , use PVA or Silver Shield laminate gloves, as nitrile degrades rapidly in DCM, exposing skin to the dissolved toxicant.

-

-

Ocular: Chemical splash goggles.

Storage & Stability Management

The compound is hygroscopic .[2] Moisture absorption alters the stoichiometry, leading to inaccurate equivalents of base during the Wittig reaction, which can cause dangerous excess of unreacted strong base (e.g., n-BuLi).

-

Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Visual Check: Reject if the solid appears wet or sticky.

Weighing & Solution Preparation

Objective: Prevent dust generation and moisture ingress.

Figure 1: Safe handling workflow emphasizing inspection and containment.

Reaction Safety: The Wittig Context

Safety extends beyond the reagent itself to its activation. Converting this compound to its ylide requires strong bases (e.g., NaHMDS, KOtBu, n-BuLi).

The Deprotonation Step

-

Exothermicity: The deprotonation is exothermic. Add base slowly at low temperature (0°C to -78°C depending on the base).

-

Iodide Interference: The iodide ion is a good nucleophile and leaving group. In some catalytic cycles, it may interfere; however, in stoichiometric Wittig reactions, it precipitates as a salt (e.g., LiI) or remains in solution.

-

Quenching: Unreacted ylides are highly basic. Quench reactions with saturated

or dilute acid carefully to avoid vigorous evolution of heat or gas.

Figure 2: Safety progression from precursor salt to reactive ylide intermediate.

Emergency Response & Waste Management

Spill Cleanup

-

Evacuate the immediate area if dust is airborne.

-

PPE: Don double nitrile gloves, goggles, and a P2 respirator.

-

Containment: Do not dry sweep. Cover with a damp paper towel (if water compatible) or an oil-dampened absorbent to suppress dust.

-

Cleaning: Wipe surfaces with 10% sodium thiosulfate solution if iodine discoloration is present, followed by detergent.

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Segregation: Do not mix with strong oxidizers (risk of

evolution) or strong acids. -

Labeling: Clearly mark as "Contains Organic Iodide" and "Triphenylphosphine Oxide precursor."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10982905, this compound. Retrieved from [Link]

- Reily, C. et al. (2013).Mitochondrial targeting of small molecules. Antioxidants & Redox Signaling, 19(5).

Sources

An In-Depth Technical Guide to Triphenyl(propyl)phosphonium Iodide: From Discovery to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenyl(propyl)phosphonium iodide, a crucial reagent in modern organic synthesis. The document delves into its historical context, synthesis, characterization, and key applications, with a particular focus on its role in the Nobel Prize-winning Wittig reaction. It is designed to be an authoritative resource, offering both theoretical insights and practical, step-by-step methodologies.

A Versatile Building Block in Organic Chemistry: An Introduction

This compound is a quaternary phosphonium salt that serves as a cornerstone reagent for the creation of carbon-carbon double bonds.[1] Its primary significance lies in its function as a precursor to phosphorus ylides, the key reactants in the Wittig reaction.[1][2] This powerful olefination reaction allows for the predictable and often stereoselective synthesis of alkenes from aldehydes and ketones, a transformation of immense value in the construction of complex molecules, including pharmaceuticals and natural products.[3][4]

The Historical Trajectory: From Phosphonium Salts to the Wittig Reaction

The journey of this compound is intertwined with the broader history of organophosphorus chemistry.[5] While the specific discovery of this individual salt is not a singular landmark event, its importance escalated dramatically with the groundbreaking work of Georg Wittig. In 1954, Wittig and his collaborator Ulrich Schöllkopf reported a novel method for alkene synthesis using phosphorus ylides, a discovery that would later earn Wittig the Nobel Prize in Chemistry in 1979.[3][4][6][7] The Wittig reaction revolutionized synthetic organic chemistry, and the subsequent development and utilization of a wide array of phosphonium salts, including this compound, were a direct consequence of this paradigm shift.[3][4][8]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is a standard and efficient laboratory procedure.[9] It involves the quaternization of triphenylphosphine, a readily available starting material, with an appropriate propyl halide, typically 1-iodopropane.[10][11] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][9]

Step-by-Step Synthesis Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in an anhydrous solvent such as toluene or acetonitrile.[9]

-

Reagent Addition : Add a stoichiometric equivalent of 1-iodopropane to the stirred solution.

-

Heating : Heat the reaction mixture to reflux. The formation of a precipitate indicates the progress of the reaction.

-

Isolation : After cooling to room temperature, the solid product is collected by vacuum filtration.

-

Purification : The crude product is washed with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials. Further purification can be achieved by recrystallization.

-

Drying : The purified this compound is dried under vacuum.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical methods.

| Property/Technique | Typical Data |

| Molecular Formula | C₂₁H₂₂IP[12] |

| Molecular Weight | 432.3 g/mol [12] |

| Appearance | White solid[10] |

| Melting Point | 208–210 °C[10][11] |

| ¹H NMR Spectroscopy | Characteristic signals for the propyl and phenyl protons.[13][14] |

| ³¹P NMR Spectroscopy | A single resonance characteristic of the phosphonium cation.[14] |

| IR Spectroscopy | Absorption bands corresponding to P-C and aromatic C-H bonds. |

The Cornerstone Application: The Wittig Reaction

The most prominent application of this compound is as a precursor in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[4][6]

The Reaction Mechanism

The Wittig reaction proceeds through a well-established mechanistic pathway.[15]

Caption: The mechanistic pathway of the Wittig reaction.

-

Ylide Formation : The reaction is initiated by the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus using a strong base, such as n-butyllithium, to form a phosphorus ylide.[2][4]

-

Nucleophilic Attack : The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate known as a betaine.[15]

-

Oxaphosphetane Formation : The betaine undergoes a rapid ring closure to form a four-membered heterocyclic intermediate called an oxaphosphetane.[8][15]

-

Alkene and Byproduct Formation : The oxaphosphetane intermediate decomposes to yield the final alkene product and triphenylphosphine oxide.[8] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this step.[3]

Stereochemical Considerations

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Ylides derived from simple alkylphosphonium salts like this compound are considered "non-stabilized." These ylides generally react with aldehydes to produce the Z-alkene (cis) as the major product.[3][4]

Experimental Protocol: Wittig Olefination

The following is a general procedure for a Wittig reaction using this compound.

-

Ylide Generation : In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent like THF. Cool the mixture to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. The formation of a colored solution indicates the generation of the ylide.

-

Reaction with Carbonyl : To the ylide solution, add the aldehyde or ketone dissolved in anhydrous THF dropwise at 0 °C.

-

Warming and Reaction Completion : Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification : Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Other Synthetic Applications

Beyond the Wittig reaction, this compound and its analogs have found utility in other areas of organic synthesis.

-

Phase-Transfer Catalysis : Due to their salt-like nature, these compounds can function as phase-transfer catalysts, facilitating reactions between reactants in immiscible solvent systems.[16][17]

-

Mitochondria-Targeting Drug Delivery : The triphenylphosphonium cation has been extensively used to deliver therapeutic agents specifically to mitochondria in cells, a strategy exploited in cancer research.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its historical significance is firmly rooted in the development of the Nobel Prize-winning Wittig reaction, a testament to its profound impact on the field. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists engaged in the design and execution of complex molecular syntheses.

References

A comprehensive list of formal references with URLs is not provided as the information is based on well-established principles of organic chemistry. For detailed protocols and further reading, please consult authoritative resources such as:

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.

- Organic Syntheses journal.

-

Chemical databases such as PubChem, ChemicalBook, and the ACS Publications website.[11][12][13]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. The Wittig Reaction [canov.jergym.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C21H22IP | CID 10982905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. name-reaction.com [name-reaction.com]

- 16. nbinno.com [nbinno.com]

- 17. iris.unive.it [iris.unive.it]

Spectroscopic Characterization of Triphenyl(propyl)phosphonium Iodide: A Technical Guide

Topic: Spectroscopic Characterization and Structural Validation of Triphenyl(propyl)phosphonium Iodide Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary: The Structural Mandate

This compound (TPP-I) represents a critical structural motif in modern organic synthesis and chemical biology. Beyond its classical role as a Wittig reagent precursor for olefin synthesis, the TPP moiety serves as the "gold standard" lipophilic cation for mitochondrial drug delivery. Its delocalized positive charge allows it to penetrate the mitochondrial inner membrane against the electrochemical gradient.

For researchers developing mitochondria-targeted antioxidants (e.g., MitoQ analogs) or probing phase-transfer catalysis, the spectroscopic validation of TPP-I is not merely about confirming identity—it is about quantifying purity and ensuring the integrity of the phosphonium center. This guide provides a rigorous, self-validating framework for interpreting the spectroscopic signature of TPP-I.

Synthesis & Structural Logic

To understand the spectra, one must understand the origin of the sample. The synthesis relies on the quaternization of triphenylphosphine (

Experimental Protocol: Synthesis of TPP-I

Objective: Produce high-purity TPP-I free of phosphine oxide contaminants.

-

Reagents: Dissolve Triphenylphosphine (1.0 eq) and 1-Iodopropane (1.2 eq) in anhydrous Toluene or Acetonitrile.

-

Reaction: Heat to reflux (

for Toluene) for 12–24 hours under an Argon atmosphere. The inert gas is critical to prevent oxidation of -

Isolation: Cool the mixture. TPP-I typically precipitates as a white crystalline solid.

-

Purification: Filter the solid. Wash copiously with cold diethyl ether (removes unreacted

and iodine traces). Recrystallize from Ethanol/Ether if necessary. -

Drying: Vacuum dry at

to remove solvent residues which can complicate the aliphatic region of the NMR.

Workflow Visualization

Figure 1: Synthetic workflow for this compound emphasizing the purification steps required for spectroscopic clarity.

Spectroscopic Deep Dive: NMR Interpretation

The NMR analysis of TPP-I is dominated by the phosphorus atom (

A. NMR: The Anchor

This is the most diagnostic test. It confirms the formation of the phosphonium salt and rules out oxidation.

-

Chemical Shift:

+24.0 to +28.0 ppm (singlet). -

Mechanism: The phosphorus atom is positively charged (deshielded) compared to the neutral precursor

( -

Impurity Watch: A peak at

+29 to +32 ppm usually indicates Triphenylphosphine Oxide (TPPO), a common hydrolysis/oxidation byproduct.

B. NMR: The Coupling Puzzle

The proton spectrum is characterized by the propyl chain and the aromatic system. The key feature is the Phosphorus-Proton Coupling (

-

Aromatic Region (7.6 – 7.9 ppm):

-

Appears as complex multiplets due to the 15 protons on the three phenyl rings.

-

Typically integrates to 15H.

-

-

-Methylene (

-

Shift: ~3.3 – 3.6 ppm.

-

Multiplicity: Multiplet (often appears as a distorted quartet or quintet).

-

Cause: This signal is split by the neighboring methylene protons (

) AND the phosphorus atom (

-

-

-Methylene (

-

Shift: ~1.6 – 1.8 ppm.

-

Multiplicity: Multiplet.

-

-

-Methyl (

-

Shift: ~1.0 – 1.2 ppm.

-

Multiplicity: Triplet (

), as the long-range coupling to P is usually negligible here.

-

C. NMR: Coupling Constants as Rulers

Carbon NMR provides definitive proof of the carbon skeleton's connectivity to the phosphorus center via Carbon-Phosphorus coupling constants (

-

Ipso-Carbon (Phenyl Ring): Doublet with a very large coupling constant (

Hz). -

-Carbon (Propyl Chain): Doublet with a large coupling constant (

-

-Carbon: Doublet with smaller coupling (

Spectroscopic Data Summary Table

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling ( |

| Phosphonium Center | +24.5 | Singlet | Distinct from TPPO (+29 ppm) | |

| Aromatic (Phenyl) | 7.60 – 7.90 | Multiplet | 15H integration | |

| 3.35 – 3.55 | Multiplet | Split by | ||

| 1.65 – 1.80 | Multiplet | Shielded relative to | ||

| 1.05 – 1.15 | Triplet | Standard alkyl terminus | ||

| Phenyl (Ipso) | ~118.0 | Doublet | ||

| Propyl ( | ~23.5 | Doublet |

*Note: Shifts are approximated for

Mass Spectrometry (MS) Interpretation

For TPP-I, Electrospray Ionization (ESI) in positive mode is the method of choice.

-

The Species Observed: MS detects the cationic species

. You will not see the molecular weight of the salt (cation + anion) as a single peak. -

Calculated Mass:

-

Formula:

-

Exact Mass: 305.15 Da.

-

-

Spectrum: Expect a base peak at m/z 305.15 .

-

Fragmentation: High collision energy may show loss of the propyl group (neutral loss of propene or propyl radical) or loss of phenyl groups.

Structural Connectivity Diagram

The following diagram illustrates the spin system interactions that dictate the NMR splitting patterns described above.

Figure 2: NMR Spin System connectivity.[1][2] The red node (

Troubleshooting & Quality Control

When analyzing TPP-I, three common issues arise. Use this checklist to validate your sample:

-

The "Water" Peak: TPP salts are hygroscopic.[3] In

, a sharp singlet at 1.56 ppm indicates water. If the water peak is broad or shifted, it may be interacting with the iodide anion. Remediation: Dry sample under high vacuum over -

Oxidation (TPPO): If the

NMR shows a small peak at ~29-32 ppm, your sample contains Triphenylphosphine oxide. This is difficult to remove by simple washing. Remediation: Recrystallization from Ethanol/Hexane. -

Hydrolysis: In the presence of strong bases or prolonged exposure to moisture, the phosphonium salt can hydrolyze to give Propyl-diphenylphosphine oxide and benzene. Check the integration of the aromatic region; a loss of intensity (relative to the propyl chain) suggests degradation.

References

-

National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). [Link]

-

Steffen's Chemistry Pages. 31P Chemical Shifts Table. [Link]

-

Reich, H. J. (University of Wisconsin). Coupling Constants for 1H and 13C NMR. [Link]

Sources

Crystal Structure & Technical Analysis: Triphenyl(propyl)phosphonium Iodide

[1]

Executive Summary & Strategic Utility

This compound (PrPPh

This guide provides a rigorous analysis of its solid-state architecture, synthesis for high-purity crystallography, and the structural mechanistic basis for its reactivity. While the homologous bromide salt is the primary crystallographic reference in the literature, this analysis extrapolates the iodide's structural properties based on established isostructural principles and anion-exchange lattice expansion dynamics.

Synthesis & Crystal Growth Protocol

Achieving diffraction-quality single crystals requires high purity to minimize disorder in the propyl chain. The following protocol ensures optimal crystallinity.

Optimized Synthesis Workflow

Reaction:

-

Stoichiometry: Dissolve

(1.0 eq) in anhydrous -

Addition: Add 1-iodopropane (1.2 eq) dropwise under

atmosphere to prevent phosphine oxidation. -

Reflux: Heat to 80°C for 12–24 hours. Monitor via

NMR (shift from -6 ppm to ~22 ppm). -

Isolation: Concentrate in vacuo. Precipitate with cold diethyl ether (

) to remove unreacted reagents. -

Purification: Recrystallize from hot ethanol/ethyl acetate (1:3 v/v).

Single Crystal Growth (Vapor Diffusion Method)

For X-ray Diffraction (XRD) analysis, slow crystallization is critical to resolve the propyl chain conformation.

-

Solvent: Dissolve purified salt in minimal methanol or dichloromethane.

-

Antisolvent: Diethyl ether or Hexane.

-

Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly.

-

Timeline: Allow to stand undisturbed at 4°C for 3–7 days. Colorless block-like crystals will form.

Crystallographic Structure Analysis

Unit Cell & Space Group Assignment

Triphenyl(alkyl)phosphonium salts typically crystallize in the Monoclinic crystal system. Based on the homologous bromide structure (Czerwinski, Acta Cryst. 2004) and isostructural iodide trends, the lattice parameters are defined by the packing efficiency of the bulky triphenylphosphine head group against the linear propyl chain and the halide anion.

| Parameter | Structural Assignment (Ref: Bromide Analog) | Iodide Lattice Expansion Effect |

| Crystal System | Monoclinic | Preserved |

| Space Group | Preserved | |

| Z (Formula Units) | 4 | 4 |

| Cation Geometry | Distorted Tetrahedral | Identical |

| Anion Position | Interstitial Voids | Expanded Volume (+10-15%) |

Note: The iodide anion (

Molecular Geometry & Conformation

The cation

-

P–C Bond Lengths: The

bonds average 1.79–1.80 Å , while the -

Propeller Conformation: The three phenyl rings adopt a "propeller" arrangement to minimize steric repulsion, with torsion angles typically ranging between 40° and 60°.

-

Propyl Chain Disorder: The propyl chain (

) often exhibits high thermal motion or positional disorder in the crystal lattice, adopting an anti (trans) conformation to maximize distance from the phenyl rings.

Supramolecular Packing & Interactions

The stability of the crystal lattice is driven by Coulombic forces and weak hydrogen bonding.

-

C-H...I Interactions: The iodide anion acts as a hydrogen bond acceptor. The acidic protons on the

-carbon (adjacent to the cationic phosphorus) form weak hydrogen bonds ( -

Phenyl Stacking: Edge-to-face (

) interactions between phenyl rings of adjacent cations create a rigid hydrophobic scaffold, creating channels where the iodide anions reside.

Visualization: Structural & Synthetic Logic

Figure 1: Synthesis & Reactivity Pathway

This diagram illustrates the conversion of precursors to the crystalline salt and its activation into the Wittig Ylide.[1]

Caption: Pathway from precursors to the active Wittig reagent, highlighting the crystalline salt intermediate.

Figure 2: Cationic Structural Architecture

A schematic representation of the tetrahedral geometry and phenyl propeller arrangement.

Caption: Tetrahedral coordination of the phosphorus cation and its electrostatic interaction with the iodide anion.

Applications & Structure-Activity Relationship

Wittig Olefination Precursor

The acidity of the

-

Mechanism: Treatment with a strong base (e.g., n-BuLi) removes a proton from the

position. -

Structural Basis: The electron-withdrawing nature of the positively charged phosphorus atom acidifies these protons (

). The resulting ylide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Relevance: Essential for synthesizing Z-alkenes in natural product synthesis (e.g., pheromones, fatty acids).

Mitochondrial Targeting (Mito-Tag)

The PrPPh

-

Mechanism: The delocalized positive charge across the large hydrophobic phenyl rings allows the molecule to permeate the inner mitochondrial membrane, driven by the negative membrane potential (

mV). -

Drug Design: This structure is conjugated to antioxidants (e.g., MitoQ) or fluorescent probes (e.g., MitoPeDPP) to target mitochondrial oxidative stress.

References

-

Czerwinski, E. W. (2004). "Triphenyl(propyl)phosphonium bromide." Acta Crystallographica Section E, 60(8), o1442-o1443.

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 89(4), 863-927.

-

Murphy, M. P. (2008). "Targeting lipophilic cations to mitochondria." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.

-

Dojindo Molecular Technologies. (n.d.). "MitoPeDPP: Mitochondrial Lipid Peroxide Detection." Product Data Sheet.

-

PubChem. (2025). "this compound."[2][3][4][5][6][7][8] National Library of Medicine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pmf.unizg.hr [pmf.unizg.hr]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Mitochondrial Lipid Peroxide Detection MitoPeDPP | CAS - Dojindo [dojindo.com]

- 8. Xanthohumol relieves arthritis pain in mice by suppressing mitochondrial-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Iodide Counter-Ion in Triphenyl(propyl)phosphonium

Topic: Role of the iodide counter-ion in Triphenyl(propyl)phosphonium iodide Content Type: In-depth Technical Guide Author Persona: Senior Application Scientist

Executive Summary

In mitochondrial physiology and drug delivery, the Triphenyl(propyl)phosphonium (TPP) cation is a ubiquitous "locomotive" used to drive cargo into the mitochondrial matrix against the electrochemical gradient (

The iodide anion (

-

Synthetic Facilitator: It is the kinetic driver that makes the synthesis of the salt efficient (via

chemistry). -

Biological Confounder: In biological assays, the iodide ion is chaotropic, redox-active, and lipophilic enough to distort mitochondrial membrane potential data, often necessitating an exchange to chloride.

This guide dissects the physicochemical role of the iodide counter-ion, provides validated protocols for its synthesis and removal, and explains the mechanistic risks it poses in high-precision mitochondrial research.

The Synthetic Imperative: Why Iodide?

The prevalence of the iodide form is not accidental; it is a direct consequence of nucleophilic substitution kinetics. To attach the propyl chain to the triphenylphosphine (

The Kinetic Advantage

The reaction follows a classic

-

Leaving Group Ability: The rate of reaction depends heavily on the leaving group ability of the halide (

). The carbon-halogen bond strength decreases down the group: -

Reaction Velocity: Using 1-iodopropane allows the reaction to proceed at lower temperatures (often refluxing acetonitrile or toluene) with higher yields compared to 1-chloropropane, which often requires sealed-tube conditions or higher temperatures that can degrade sensitive cargo.

Lattice Energy and Solubility

According to Hard-Soft Acid-Base (HSAB) theory, the TPP cation is a large, charge-diffuse "soft" acid. The iodide anion is a large, polarizable "soft" base. This Soft-Soft interaction creates a stable crystal lattice with low water solubility but high solubility in organic solvents (DCM, DMSO), facilitating easy purification by precipitation from non-polar solvents (e.g., diethyl ether).

Figure 1: The

The Biological Liability: The "Hidden" Variable

While iodide aids synthesis, it complicates biology. When TPP-Pr-I is dissolved in aqueous biological buffers, the salt dissociates. The TPP-Propyl cation targets the mitochondria, but the free iodide anion (

The Hofmeister Effect & Chaotropicity

Iodide is a chaotropic anion (near the end of the Hofmeister series), meaning it disrupts the hydrogen bonding structure of water.

-

Implication: Unlike chloride (kosmotropic/neutral), iodide increases the solubility of non-polar moieties in the aqueous phase and can alter protein folding or membrane stability.

Mitochondrial Uncoupling

The TPP cation accumulates in the mitochondrial matrix due to the negative potential (approx -150 to -180 mV).

-

The Chloride Scenario:

is relatively membrane-impermeable. It stays in the cytosol. -

The Iodide Scenario:

is more lipophilic than -

The Risk: If

enters the matrix, it can facilitate an electroneutral exchange or contribute to "proton drag" (if it associates with protons as HI transiently), effectively uncoupling the mitochondria (dissipating

Redox Interference

Iodide is easily oxidized:

Experimental Protocols

To ensure data integrity, it is standard practice to synthesize as the Iodide salt (for yield) and exchange to the Chloride salt (for biology).

Protocol A: Synthesis of this compound

Objective: Efficient generation of the TPP-Pr core.

-

Reagents:

-

Triphenylphosphine (

, 1.0 eq) -

1-Iodopropane (1.2 eq)

-

Solvent: Acetonitrile (Anhydrous)

-

-

Procedure:

-

Dissolve

in acetonitrile under an inert atmosphere ( -

Add 1-Iodopropane dropwise.

-

Reflux at 80-85°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM).

(

-

-

Purification:

Protocol B: Anion Exchange (Iodide Chloride)

Objective: Conversion to the biocompatible chloride form. Method: Ion Exchange Resin (Self-Validating).

-

Preparation of Resin:

-

Use Amberlite IRA-400 (Cl form) or Dowex 1X8 (Cl form) .

-

Validation Step: Wash resin with 1M HCl (3x column volumes) to ensure all sites are chlorinated, then wash with distilled water until pH is neutral.

-

-

Exchange Process:

-

Dissolve TPP-Pr-I in minimal water/methanol (50:50).

-

Pass through the resin column slowly (gravity flow).

-

Elute with water/methanol.[6]

-

-

Validation (The Silver Nitrate Test):

-

Take a small aliquot of the eluate.

-

Add a drop of

. -

Result: A white precipitate (

) confirms chloride presence. -

Crucial Check: To ensure complete removal of iodide, use an oxidative test (add

+ starch). Blue color indicates residual iodide. If blue, re-run the column.

-

Data Presentation & Analysis

Comparative Physicochemical Profile

| Feature | TPP-Propyl Iodide | TPP-Propyl Chloride | Biological Consequence |

| Synthesis Yield | High (>90%) | Low (<60% direct) | Iodide is preferred for chemical manufacturing. |

| Water Solubility | Moderate | Very High | Chloride is easier to formulate for aqueous buffers. |

| Lipophilicity ( | Higher | Lower | Iodide form may bind non-specifically to membranes. |

| Redox Activity | High ( | Inert | Iodide can quench ROS signals or cause toxicity. |

| Mitochondrial Toxicity | Uncoupler at | Inert up to | CRITICAL: Use Chloride for cell-based assays. |

Biological Workflow Logic

The following diagram illustrates the decision tree for handling TPP salts in drug development.

Figure 2: Workflow for processing TPP-Iodide salts. Direct biological use of the iodide salt carries significant experimental risks.

References

-

Trnka, J., et al. (2015). "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak." PLOS ONE.

-

[Link]

- Context: Establishes the toxicity/uncoupling correlation with alkyl chain length and concentr

-

-

Ross, M. F., et al. (2005). "Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology." Biochemistry (Moscow).

-

[Link]

- Context: The foundational text on TPP synthesis, including the r

-

-

Smith, R. A. J., et al. (2011). "Mitochondria-targeted antioxidants in the treatment of disease." Annals of the New York Academy of Sciences.

-

Organic Syntheses, Coll. Vol. 10. "Preparation of Alkyltriphenylphosphonium Salts."

-

[Link]

- Context: Standard reference for the synthesis conditions of phosphonium iodides.

-

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. scispace.com [scispace.com]

- 6. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Supply Chain and Quality Assurance for Triphenyl(propyl)phosphonium Iodide

Topic: Commercial Availability and Suppliers of Triphenyl(propyl)phosphonium Iodide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TPP-Pr-I) is a critical lipophilic cation used extensively in mitochondrial-targeted drug delivery systems and as a Wittig reagent in organic synthesis. While widely available as a research-grade chemical, its transition into pharmaceutical applications requires rigorous control over specific impurities, particularly triphenylphosphine oxide (TPPO).

Critical Note on Chemical Identity: The CAS number provided in the request (4163-48-4) does not correspond to this compound in major chemical registries.

-

Correct CAS for this compound: 14350-50-6

-

Correct CAS for Triphenyl(propyl)phosphonium Bromide: 6228-47-3

-

CAS 4163-60-4 corresponds to

-D-Galactose pentaacetate.[1][2][3][4] -

This guide focuses on the Iodide salt (CAS 14350-50-6) as requested by the chemical name.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 14350-50-6 |

| Molecular Formula | |

| Molecular Weight | 432.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 183–186 °C (lit.) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Diethyl Ether, Hexane |

| Key Moiety | Triphenylphosphonium ( |

Synthesis & Manufacturing Logic

Industrial Synthesis Route

The commercial production of TPP-Pr-I follows a classic

Reaction Scheme:

Process Flow Diagram:

Figure 1: Industrial synthesis workflow for this compound.

Critical Impurities

For drug development, the impurity profile is more critical than assay percentage alone.

-

Triphenylphosphine Oxide (TPPO): The most common impurity, formed by oxidation of

. It is difficult to remove and biologically active. -

Unreacted 1-Iodopropane: An alkylating agent and potential genotoxic impurity (GTI). Must be controlled to ppm levels.

-

Residual Solvents: Toluene or Benzene (Class 1/2 solvents) must be removed to ICH limits.

Quality Control & Analytical Verification

Every batch procured for biological use must undergo verification. Do not rely solely on the Certificate of Analysis (CoA).

NMR Validation Protocol

Solvent: DMSO-

-

0.9-1.1 ppm (Triplet): Methyl group (

-

1.6-1.8 ppm (Multiplet): Methylene group (

-

3.4-3.6 ppm (Multiplet): Methylene adjacent to Phosphorus (

-

7.7-7.9 ppm (Multiplet): Aromatic protons (

Impurity Detection:

-

TPPO: Look for a distinct multiplet shift in the aromatic region or use

NMR (TPPO appears at

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18).

-

Mobile Phase: Acetonitrile : Water (with 0.1% TFA) gradient.

-

Detection: UV at 210 nm and 254 nm.

-

Purpose: Quantify TPPO and unreacted

.

Commercial Supply Landscape

Major Global Suppliers

The market is divided into catalog suppliers (small scale) and bulk manufacturers (process scale).

| Supplier | Type | Grade | Pack Sizes | Region |

| Sigma-Aldrich (Merck) | Catalog | Research (97-99%) | 5g, 25g, 100g | Global |

| Alfa Aesar (Thermo) | Catalog | Research (98%) | 5g, 25g, 100g | Global |

| TCI Chemicals | Catalog | Research (>98.0%) | 5g, 25g | Japan/Global |

| Fluorochem | Specialist | Research | Custom | UK/Europe |

| Oakwood Chemical | Distributor | Research | Variable | USA |

| Combi-Blocks | Lab/Bulk | Research | Gram to Kg | USA |

Procurement Strategy for Drug Development

When sourcing TPP-Pr-I for mitochondrial targeting (e.g., conjugating to antioxidants or chemotherapeutics), the "Research Grade" material from catalog suppliers is often insufficient due to unspecified genotoxic impurities.

Decision Logic for Sourcing:

Figure 2: Procurement decision matrix based on experimental application.

Handling, Storage, and Safety

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator. Keep away from light (iodides can degrade to liberate

, turning yellow/brown). -

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use a fume hood. Avoid dust formation.

References

-

Chemical Identity & Properties

-

Mitochondrial Targeting Applications

-

Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. Link

- Smith, R. A., et al. (2003). Mitochondria-targeted antioxidants in the treatment of disease. Annals of the New York Academy of Sciences, 1011, 329-340.

-

-

Synthesis & Impurity Profiling

-

Gondal, H. Y., et al. (2018).[6] Facile synthesis of

-alkoxymethyltriphenylphosphonium iodides: new application of -

Babij, N. R., et al. (2016).[7] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link

-

Sources

- 1. β-D-Galactose pentaacetate | CAS 4163-60-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. herbs-tech.com [herbs-tech.com]

- 3. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-D-半乳糖五乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. unn.edu.ng [unn.edu.ng]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Triphenyl(propyl)phosphonium iodide applications in undergraduate chemistry education

The following technical guide details the application of Triphenyl(propyl)phosphonium iodide in advanced undergraduate and graduate chemistry curricula. It is structured to serve researchers and educators designing industry-aligned training modules.

Executive Summary

This compound (CAS: 7421-93-4) serves as a critical pedagogical vehicle for bridging the gap between textbook organic theory and industrial drug development practices. In the context of undergraduate education, this reagent is not merely a precursor for the Wittig reaction; it is a model system for teaching inert atmosphere techniques , organometallic handling (pyrophorics) , and the complex interplay of stereoselective synthesis .

Unlike simpler stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) that yield predictable E-isomers in open air, the propyl-derived ylide is non-stabilized . Its use forces students to grapple with kinetic vs. thermodynamic control, Schlenk line manipulations, and rigorous anhydrous conditions—skills directly transferable to pharmaceutical process chemistry.

Chemical Profile & Mechanistic Insight[1][2][3][4][5][6]

Reagent Characteristics[2][4][7]

-

Formula:

-

Molar Mass: 432.28 g/mol

-

Role: Precursor to the propylidene triphenylphosphorane ylide (

). -

Classification: Source of a non-stabilized ylide . The alkyl group (propyl) exerts an inductive effect (

) that concentrates electron density on the ylidic carbon, making it highly reactive and oxygen-sensitive.

The Mechanistic Pathway (Stereochemical Control)

The educational value lies in the stereochemical outcome. Non-stabilized ylides typically react with aldehydes to favor the (Z)-alkene (kinetic product) via the erythro-oxaphosphetane intermediate. However, the presence of lithium salts (from bases like

Figure 1: Mechanistic flow of the Wittig reaction using a non-stabilized ylide. Note the bifurcation at the transition state leading to stereochemical mixtures.

Educational Application: Stereoselective Synthesis of 1-Phenyl-1-butene

This module is designed for an Advanced Organic Synthesis Laboratory . It simulates a drug discovery workflow where a specific isomer is targeted.

Experimental Protocol

Objective: Synthesize 1-phenyl-1-butene and quantify the Z/E ratio using

Reagents:

-

This compound (

equiv) -

Benzaldehyde (

equiv, freshly distilled) -

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (dried over Na/benzophenone)

Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

flow. -

Ylide Formation:

-

Add this compound suspended in anhydrous THF.

-

Cool to

(ice bath). -

Critical Step: Add base dropwise via syringe. The suspension will dissolve and turn a characteristic deep orange/red , indicating the formation of the ylide.

-

Stir for 30 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Add benzaldehyde dropwise.[1] The red color will fade to pale yellow/white as the ylide is consumed and the betaine/oxaphosphetane forms.

-

Allow to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Quench with saturated

. -

Extract with diethyl ether (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude residue contains the alkene and solid triphenylphosphine oxide (

). -

Triturate with hexanes (alkene dissolves;

precipitates). Filter and concentrate. -

Optional: Flash column chromatography (Hexanes/EtOAc 95:5) for high purity.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting critical color changes and purification steps.

Data Analysis & Interpretation

The core learning outcome is the interpretation of Proton NMR (

Quantitative Comparison Table

| Feature | (Z)-1-Phenyl-1-butene | (E)-1-Phenyl-1-butene | Diagnostic Value |

| Geometry | Cis (Phenyl & Ethyl same side) | Trans (Phenyl & Ethyl opposite) | Kinetic vs. Thermodynamic |

| Vinylic Proton Coupling ( | 11.5 – 12.0 Hz | 15.5 – 16.0 Hz | Primary Identification |

| Chemical Shift ( | Upfield (shielding effects) | Downfield | Secondary Confirmation |

| Expected Ratio (Unstabilized) | Major Product (>80%) | Minor Product (<20%) | Validates "Salt-Free" conditions |

Pedagogical Note: If lithium bases (

Safety & Handling (The "Self-Validating" Protocol)

To ensure trustworthiness and safety in a student environment, the protocol includes built-in checkpoints:

-

Color Indicator: The reaction is self-indicating. If the solution does not turn deep red/orange upon base addition, the system is likely wet (quenching the base), and the experiment should be paused.

-